Ethyl difluoroacetate

Catalog No.
S1894537
CAS No.
454-31-9
M.F
C4H6F2O2
M. Wt
124.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl difluoroacetate

CAS Number

454-31-9

Product Name

Ethyl difluoroacetate

IUPAC Name

ethyl 2,2-difluoroacetate

Molecular Formula

C4H6F2O2

Molecular Weight

124.09 g/mol

InChI

InChI=1S/C4H6F2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3

InChI Key

GZKHDVAKKLTJPO-UHFFFAOYSA-N

SMILES

CCOC(=O)C(F)F

Canonical SMILES

CCOC(=O)C(F)F

Ethyl difluoroacetate is an organic compound with the molecular formula C4H6F2O2C_4H_6F_2O_2. It is characterized by the presence of two fluorine atoms attached to the acetyl group, making it a difluoro derivative of ethyl acetate. This compound appears as a colorless liquid with a fruity odor and is known for its reactivity and versatility in organic synthesis. Ethyl difluoroacetate is primarily utilized as a reagent in various

Ethyl difluoroacetate itself does not have a specific biological mechanism of action. However, the heterocycles synthesized from it can exhibit various biological activities depending on their structure. Some may act as enzyme inhibitors, while others might possess antibacterial or antifungal properties [].

Ethyl difluoroacetate is a corrosive liquid and can cause irritation to the skin, eyes, and respiratory system. It is also flammable [].

  • Safety precautions: Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood when handling the compound [].

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon.
  • Doyle-Kirmse Rearrangement: It has been employed in rearrangement reactions, particularly in the synthesis of complex organic molecules .
  • Halogenation: Ethyl difluoroacetate acts as a halogenating agent, facilitating the introduction of halogen atoms into various substrates .

These reactions highlight its utility as a versatile building block in organic chemistry.

Ethyl difluoroacetate can be synthesized through several methods:

  • Fluorination and Esterification:
    • An intermediate product, dichloro N,N-diethylacetamide, is prepared through an amination process.
    • This intermediate undergoes fluorination using anhydrous potassium fluoride in sulfolane as a solvent.
    • Finally, esterification with ethanol yields ethyl difluoroacetate .
  • Direct Fluorination:
    • Another method involves dropwise addition of a mixed solution containing ethanol to concentrated sulfuric acid, followed by further reactions to yield ethyl difluoroacetate .

These methods emphasize the importance of careful control over reaction conditions to optimize yield and purity.

Ethyl difluoroacetate finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and biologically active compounds.
  • Organic Synthesis: The compound is utilized in acylation reactions and other synthetic pathways.
  • Agriculture: It may be used in developing agrochemicals due to its reactive properties .

While specific studies on the interactions of ethyl difluoroacetate with biological systems are scarce, its role as a reactive intermediate suggests potential interactions with nucleophiles such as amines and alcohols. Its reactivity profile indicates that it could participate in various chemical transformations that may affect biological systems indirectly through metabolic pathways.

Ethyl difluoroacetate shares similarities with several other fluorinated compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl acetateC4H8O2C_4H_8O_2Lacks fluorine; widely used as a solvent
TrifluoroacetateC3H3F3O2C_3H_3F_3O_2Contains three fluorine atoms; more reactive
Difluoroacetic acidC2H2F2O2C_2H_2F_2O_2Acidic nature; used in different synthetic routes
Methyl difluoroacetateC4H6F2O2C_4H_6F_2O_2Similar structure; differs in alkyl group (methyl)

Ethyl difluoroacetate is unique due to its balanced combination of reactivity from the two fluorine atoms while retaining the ethyl group, making it particularly useful in selective synthetic applications.

XLogP3

0.9

Boiling Point

100.0 °C

LogP

0.87 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 174 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (68.39%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (31.61%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (98.28%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (67.82%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (67.82%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable

Flammable;Corrosive;Environmental Hazard

Other CAS

454-31-9

Wikipedia

Ethyl difluoroacetate

General Manufacturing Information

Acetic acid, 2,2-difluoro-, ethyl ester: ACTIVE

Dates

Modify: 2023-08-16

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